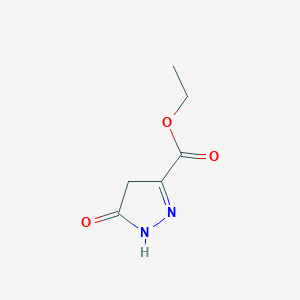

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

説明

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol This compound belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms

特性

IUPAC Name |

ethyl 5-oxo-1,4-dihydropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-5(9)8-7-4/h2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWNWWDKWKYUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279928 | |

| Record name | Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58607-90-2 | |

| Record name | 58607-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Classic Two-Step Cyclization

The most widely reported method involves cyclocondensation between hydrazine hydrochloride and diethyl oxalacetate sodium salt. In a representative procedure, diethyl oxalacetate sodium salt (14.53 g, 69.15 mmol) is dissolved in benzene and stirred for 20 minutes. Acetic acid (100 mL) is added, followed by hydrazine hydrochloride (9.47 g, 138 mmol), and the mixture is refluxed at 100°C for 24 hours. Post-reaction workup includes extraction with ethyl acetate and sequential washing with hydrochloric acid, sodium bicarbonate, and brine. The crude product is triturated with diethyl ether/hexanes to yield a 92% pure off-white solid.

Key Advantages :

Limitations :

- Prolonged reaction time (24 hours).

- Requires hazardous solvents (benzene).

Acylation of Enol Ethers Followed by Cyclization

Enol Ether Functionalization

Acylation of enol ethers with ethyl oxalyl chloride provides intermediates for pyrazole formation. For example, ethyl oxalyl chloride (2.34 mL, 21 mmol) reacts with methoxypropene in chloroform at 0°C, catalyzed by pyridine. The mixture is stirred for 16 hours, washed with acidic and neutral solutions, and dried to yield (E)-4-aryl-4-methoxy-2-oxo-but-3-enoic acid ethyl esters. These intermediates undergo cyclization with hydrazine to form the target compound.

Reaction Conditions :

Outcome :

- Moderate yields (60–75%) due to competing side reactions.

- Requires purification via column chromatography.

Mitsunobu Reaction for Functionalized Derivatives

Etherification with Silane Reagents

Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate undergoes Mitsunobu reactions with tert-butyldimethylsilyl (TBS)-protected bromoalkoxy reagents. In one protocol, the pyrazole (1.5 g) reacts with [(3-bromoethyl)oxy]TBS (1.11 mL) in DMF at 60°C for 36 hours. The product is purified via flash chromatography (cyclohexane/ethyl acetate gradient), yielding 63% of the silylated derivative.

Applications :

- Enables introduction of protective groups for further functionalization.

- Compatible with diverse nucleophiles (e.g., piperidine derivatives).

Thionyl Chloride-Mediated Cyclization

One-Pot Synthesis

A simplified approach uses thionyl chloride (SOCl₂) in ethanol under sealed-tube conditions. Ethyl 4,4,4-trichloro-3-oxobutanoate (6.95 g) reacts with hydrazine hydrochloride (2.24 g) in ethanol at reflux for 54 hours. The crude product is purified via flash chromatography (dichloromethane/methanol), yielding 47% of the target compound.

Advantages :

- Avoids toxic solvents (e.g., benzene).

- Shorter reaction time (54 hours vs. 24 hours in Method 1).

Drawbacks :

- Lower yield (47%) due to trichloro byproduct formation.

Comparative Analysis of Preparation Methods

Mechanistic Insights and Optimization Strategies

Role of Solvent Polarity

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in Mitsunobu reactions, while benzene’s low polarity favors cyclocondensation by stabilizing intermediates.

Catalyst Selection

Triphenylphosphine (TPP) in Mitsunobu reactions facilitates phosphine oxide formation, driving the reaction equilibrium toward product formation.

Temperature Effects

Higher temperatures (100°C) accelerate cyclocondensation but risk decomposition, whereas lower temperatures (0°C) in acylation minimize side reactions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements propose continuous flow systems for cyclocondensation, reducing reaction time to 8–12 hours and improving yield reproducibility.

Green Chemistry Approaches

Replacing benzene with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) reduces environmental impact while maintaining efficiency.

化学反応の分析

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, potentially yielding 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid. While not directly documented for this compound, analogous pyrazole esters undergo saponification with NaOH/H₂O or acid-catalyzed hydrolysis .

Oxidation of Dihydropyrazole

The 4,5-dihydro-1H-pyrazole moiety may undergo oxidation to form a fully aromatic pyrazole. For example, treatment with oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ could dehydrogenate the ring .

Cyclocondensation and Derivative Formation

Pyrazole derivatives are frequently synthesized via cyclocondensation with hydrazines or hydrazides. For this compound:

-

Reaction with arylhydrazines could yield 1-aryl-substituted pyrazoles, leveraging the ketone group for regioselective substitution .

-

Interaction with α,β-unsaturated carbonyl compounds might enable Michael additions at the α-position of the ketone, though specific data is limited.

Nucleophilic Attack at the Ester

Nucleophiles (e.g., amines, alcohols) could displace the ethoxy group, forming amides or transesterified products. For example:

This reactivity is common in ester-containing heterocycles .

Stability and Compatibility Notes

科学的研究の応用

Medicinal Chemistry Applications

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate has gained attention for its potential therapeutic effects. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens.

Antibacterial Activity

A study demonstrated that N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide , a derivative of this compound, showed potent inhibitory effects on the growth of Haemophilus influenzae and H. parainfluenzae. The minimal inhibitory concentration (MIC) was found to be as low as 0.49 μg/ml for certain strains, indicating strong antibacterial properties .

Cytotoxicity Studies

The cytotoxic effects of the aforementioned derivative were evaluated using Vero cells as a model. Results indicated no significant cytotoxicity up to concentrations of 200 μg/ml, with an EC50 value of 278.8 μg/ml, suggesting that it is non-toxic to eukaryotic cells while maintaining its antibacterial efficacy .

Analytical Chemistry Applications

This compound is also utilized in analytical chemistry for the separation and quantification of compounds.

High-Performance Liquid Chromatography (HPLC)

The compound can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This method allows for rapid analysis and purification of the compound, making it suitable for pharmacokinetic studies .

Synthesis and Derivatives

The synthesis of this compound has been well-documented, yielding high purity and yield rates (up to 92%) through established chemical reactions involving diethyl oxalacetate and hydrazine hydrochloride . This synthesis pathway is crucial for producing derivatives that can be tested for various biological activities.

Case Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested multiple derivatives of this compound against clinical isolates of Haemophilus spp. The study found that specific derivatives displayed considerable activity against biofilm-forming strains, which are often resistant to conventional antibiotics .

Case Study on HPLC Method Development

A method development study highlighted the efficiency of HPLC in analyzing this compound in complex mixtures. The developed method was scalable and demonstrated high resolution in separating impurities from the target compound .

作用機序

The mechanism of action of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects .

類似化合物との比較

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:

- Ethyl 1-(3-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

- Ethyl 5-chloro-1-(2-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

- 4-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid benzylidene-hydrazide

These compounds share a similar pyrazole core structure but differ in their substituents, which can lead to variations in their chemical and biological properties

生物活性

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (CAS Number: 85230-37-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Molecular Formula: C₆H₈N₂O₃

Molecular Weight: 156.14 g/mol

The compound can be synthesized through various methods involving hydrazine and diethyl oxalacetate under specific reaction conditions, yielding high purity and yield percentages .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits significant antibacterial effects, particularly against Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 to 0.25 μg/mL, indicating potent activity .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| 4a | Staphylococcus aureus | 0.22 | 0.44 |

| 5a | Staphylococcus epidermidis | 0.25 | 0.50 |

| 7b | Escherichia coli | 0.30 | 0.60 |

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This modulation can be beneficial in treating conditions characterized by excessive inflammation.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including liver carcinoma (HepG2) and breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study: HepG2 Cell Line

In a study examining the effects on HepG2 cells, derivatives of this compound were found to significantly reduce cell viability at concentrations above 10 μM, with IC50 values indicating strong potential for further development as anticancer agents .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound inhibits key enzymes involved in metabolic pathways, affecting cellular metabolism and proliferation.

- Gene Expression Modulation: It influences gene expression through interactions with transcription factors, leading to changes in the transcriptional activity of genes associated with cell growth and survival.

- Biofilm Disruption: In antimicrobial applications, it disrupts biofilm formation in bacteria, enhancing its effectiveness against persistent infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine hydrate with diethyl acetylenedicarboxylate under acidic or basic conditions. For example, using Bi₂O₃/ZrO₂ as a heterogeneous catalyst in ethanol at reflux yields the product selectively through 6-exo-dig cyclization (yield: ~85%) . Key variables include catalyst loading (optimal at 10 mol%), solvent polarity (ethanol enhances proton transfer), and temperature (reflux minimizes side reactions like hydrolysis). Purity can be verified via HPLC with a C18 column (acetonitrile/water, 70:30, UV detection at 254 nm).

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves tautomeric forms and confirms the 4,5-dihydro-1H-pyrazole backbone. SHELX software is recommended for structure refinement .

- ¹H/¹³C NMR : Key signatures include a singlet for the ester carbonyl (δ ~165 ppm in ¹³C) and a triplet for the CH₂ group adjacent to the carbonyl (δ ~4.3 ppm in ¹H) .

- IR spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) .

Q. How should researchers handle storage and stability considerations for this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Stability studies in ethanol show <5% degradation over 30 days at 25°C, but thermal gravimetric analysis (TGA) indicates decomposition above 150°C . Avoid prolonged exposure to moisture or light.

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound in multi-component reactions?

- Methodological Answer : The reaction proceeds via a Michael addition between hydrazine and diethyl acetylenedicarboxylate, followed by intramolecular cyclization. Kinetic studies using in-situ FTIR reveal the rate-determining step is the nucleophilic attack of hydrazine on the electron-deficient alkyne. Isotopic labeling (¹⁵N) confirms the N1 and N2 positions originate from hydrazine .

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what are the limitations?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G**) model the electron density distribution, HOMO-LUMO gaps (~4.2 eV), and tautomeric equilibria. However, discrepancies arise in predicting dipole moments compared to experimental microwave spectroscopy due to solvent effects . Use implicit solvation models (e.g., PCM) to improve accuracy.

Q. How to resolve contradictions between crystallographic data and spectroscopic analyses for tautomeric forms?

- Methodological Answer : Combine single-crystal XRD (definitive for solid-state tautomers) with solution-phase techniques like NOESY NMR or variable-temperature UV-Vis. For example, XRD may show the 5-oxo form, while NMR in DMSO-d₆ reveals dynamic equilibrium with the 3-hydroxy tautomer. Use Mercury software to compare packing motifs and hydrogen-bonding networks .

Q. How do catalytic systems like Bi₂O₃/ZrO₂ enhance synthesis sustainability compared to traditional methods?

- Methodological Answer : Bi₂O₃/ZrO₂ offers a reusable (3 cycles, <5% activity loss), solvent-free pathway with a lower E-factor (0.7 vs. 2.1 for homogeneous catalysts). Life-cycle assessment (LCA) shows a 40% reduction in waste compared to HCl-catalyzed routes. Leaching tests (ICP-OMS) confirm minimal metal contamination (<0.1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。